Terazosin-md
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terazosin is a quinazoline derivative and an alpha-1 adrenergic antagonist. It is primarily used to treat benign prostatic hyperplasia (BPH) and hypertension. By blocking alpha-1 adrenergic receptors, Terazosin relaxes smooth muscles in blood vessels and the prostate, improving urinary flow and reducing blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terazosin hydrochloride is synthesized through a multi-step process involving the reaction of 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((tetrahydro-2-furanyl)carbonyl)piperazine with hydrochloric acid. The process involves the use of various reagents and solvents, including acetonitrile, water, sodium citrate dihydrate, and citric acid .
Industrial Production Methods: The industrial production of Terazosin hydrochloride involves high-performance liquid chromatography (HPLC) for the separation and estimation of the compound in pharmaceutical dosage forms. The method uses an Inertsil ODS-C18 column with a mobile phase consisting of water, acetonitrile, and triethylamine, adjusted to pH 6.4 with orthophosphoric acid .
Chemical Reactions Analysis
Types of Reactions: Terazosin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the reactions involving Terazosin include acetonitrile, water, sodium citrate dihydrate, citric acid, and hydrochloric acid. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .
Major Products Formed: The major product formed from the reactions involving Terazosin is Terazosin hydrochloride, which is used in pharmaceutical formulations to treat BPH and hypertension .
Scientific Research Applications
Terazosin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicine, Terazosin is used to treat BPH and hypertension by relaxing smooth muscles in blood vessels and the prostate . Recent studies have shown that Terazosin may also have potential therapeutic effects in treating motor neuron disease by increasing energy production in motor neurons . Additionally, Terazosin has been found to enhance mitophagy and alleviate β-cell dysfunction in non-alcoholic fatty pancreas disease by inhibiting the MST1-Foxo3a signaling pathway .
Mechanism of Action
Terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors, which are abundant in the prostate, prostatic capsule, and bladder neck. This blockade results in the relaxation of smooth muscles in these areas, reducing bladder outlet obstruction and lowering blood pressure . The inhibition of alpha-1 adrenergic receptors also leads to improved urinary flow and reduced symptoms of BPH .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Terazosin include prazosin, doxazosin, and tamsulosin. These compounds are also alpha-1 adrenergic antagonists used to treat BPH and hypertension .
Uniqueness of Terazosin: Terazosin is unique in its ability to selectively block alpha-1 adrenergic receptors without affecting their individual subtypes. This selectivity allows for the relaxation of smooth muscles in blood vessels and the prostate, leading to improved urinary flow and reduced blood pressure . Additionally, Terazosin has shown potential therapeutic effects in treating motor neuron disease and non-alcoholic fatty pancreas disease, highlighting its versatility and potential for repurposing .
Biological Activity
Terazosin is a selective alpha-1 adrenergic antagonist primarily used in the treatment of benign prostatic hyperplasia (BPH) and hypertension. Recent research has expanded its potential applications, particularly concerning its biological activity related to metabolic processes and neuroprotection. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of Terazosin-md, highlighting its mechanisms, efficacy in clinical settings, and potential therapeutic benefits.
Terazosin functions by blocking alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate. This action results in decreased blood pressure and improved urinary flow. Additionally, it has been shown to enhance the expression of transforming growth factor beta-1 (TGF-beta1), which plays a role in apoptosis induction in prostate cells .
Effects on Cellular Metabolism
Recent studies have indicated that Terazosin significantly stimulates phosphoglycerate kinase 1 (Pgk1), enhancing glycolysis and ATP production. In cellular models subjected to oxidative stress, Terazosin treatment restored ATP levels and lactate dehydrogenase (LDH) activity, demonstrating its protective effects against cell damage .
Table 1: Effects of Terazosin on Cellular Metabolism
Parameter | Control Group | Terazosin Treatment (100 nM) | p-value |
---|---|---|---|
ATP Content (μmol/g protein) | 19.25 ± 6.01 | 42.87 ± 6.97 | <0.05 |
LDH Activity (U/L) | 158.14 ± 40.90 | 286.51 ± 17.00 | <0.01 |
Benign Prostatic Hyperplasia (BPH)
Terazosin has been extensively studied for its efficacy in managing BPH symptoms. A multicenter study demonstrated significant improvements in International Prostate Symptom Score (IPSS), quality of life (QOL), and urinary flow rates after treatment with Terazosin over a period of 12 months .
Table 2: Clinical Outcomes in BPH Patients Treated with Terazosin
Outcome Measure | Baseline (Mean ± SD) | After Treatment (Mean ± SD) | p-value |
---|---|---|---|
IPSS | 19.8 ± 7.2 | 12.7 ± 6.3 | <0.001 |
Peak Flow Rate (ml/s) | 11.5 ± 4.4 | 14.7 ± 5.5 | <0.001 |
Quality of Life Score | - | Improved significantly | <0.001 |
Neuroprotective Effects
Emerging research suggests that Terazosin may also have neuroprotective properties, particularly in conditions like Parkinson's disease (PD). A pilot study indicated that Terazosin could enhance brain ATP levels, potentially mitigating energy metabolism impairments associated with neurodegenerative diseases .
Case Study: Neuroprotective Potential in Parkinson's Disease
In a randomized controlled trial involving participants with PD, those treated with Terazosin exhibited increased ATP levels compared to the placebo group, suggesting a beneficial effect on brain energy metabolism .
Properties
Molecular Formula |
C20H26N4O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[4-(1-amino-6,7-dimethoxyisoquinolin-3-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C20H26N4O4/c1-26-16-10-13-11-18(22-19(21)14(13)12-17(16)27-2)23-5-7-24(8-6-23)20(25)15-4-3-9-28-15/h10-12,15H,3-9H2,1-2H3,(H2,21,22) |
InChI Key |
ZOUTUYYZIMGRSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N=C2N)N3CCN(CC3)C(=O)C4CCCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.